molecular formula C15H18N2O5 B2908754 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide CAS No. 1396843-05-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

Cat. No.: B2908754
CAS No.: 1396843-05-2
M. Wt: 306.318
InChI Key: VYVFIYXKUAWNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic compound with a molecular formula of C15H18N2O5 and a molecular weight of 306.31 g/mol . This benzodioxole derivative is of significant interest in scientific research, particularly in the fields of plant physiology and agricultural chemistry. Compounds within this structural class have been identified as potent auxin receptor agonists . Computer-aided drug discovery approaches have shown that such molecules can act as novel plant growth regulators by binding to the auxin receptor TIR1 (Transport Inhibitor Response 1) . This mechanism enhances root-related signaling responses, leading to a remarkable promotive effect on primary root growth and development in model plants, with efficacy that can far exceed that of traditional auxins like NAA (1-naphthylacetic acid) . This makes the compound a promising scaffold for developing new technologies aimed at improving crop root systems and yield. Furthermore, closely related benzodioxol-carboxamide derivatives have demonstrated considerable potential in pharmacological research, showing potent inhibitory activity against α-amylase in vitro, which suggests possible applications in metabolic disorder research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-11(9-1-2-9)5-6-16-14(19)15(20)17-10-3-4-12-13(7-10)22-8-21-12/h3-4,7,9,11,18H,1-2,5-6,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVFIYXKUAWNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The cyclopropyl group is often introduced using cyclopropanation reactions, followed by hydroxylation to introduce the hydroxyl group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research may focus on its efficacy in treating various diseases, such as cancer or inflammatory conditions.

Industry: In industry, this compound could be utilized in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the oxalamide backbone with variations in substituents, enabling comparative analysis:

Compound Name Substituent at N2 Position Molecular Formula Molecular Weight (g/mol) CAS Number
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide (Target Compound) 3-cyclopropyl-3-hydroxypropyl C₁₇H₂₀N₂O₅ 356.4 (estimated) Not Provided
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide 3-hydroxy-3-phenylpropyl C₁₉H₂₀N₂O₅ 356.4 1396848-05-7
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide 3-(furan-2-yl)-3-hydroxypropyl C₁₇H₁₈N₂O₆ 346.3 1421449-35-5
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide 2-(benzofuran-2-yl)-2-hydroxypropyl C₂₁H₂₀N₂O₆ 396.4 2034546-61-5

Substituent Effects on Molecular Properties

Hydroxypropyl Variations: The 3-cyclopropyl-3-hydroxypropyl group in the target compound introduces a strained cyclopropane ring, which may enhance conformational rigidity compared to phenyl () or furan-based () analogs. This rigidity could influence binding to hydrophobic pockets in biological targets. Heterocyclic Substituents (furan, benzofuran) (): These groups introduce oxygen-rich heterocycles, which may participate in hydrogen bonding or dipole interactions. Benzofuran’s fused aromatic system enhances planarity and polar surface area compared to cyclopropyl.

Benzodioxole Modifications: All analogs retain the benzodioxole moiety, known for its metabolic stability and electron-rich aromatic system. Methylation at the benzodioxole nitrogen (e.g., in ) may alter steric bulk or electronic distribution compared to the non-methylated target compound.

Q & A

Q. How can the synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Preparation of the benzo[d][1,3]dioxol-5-yl precursor via cyclization of catechol derivatives with dichloromethane or dibromomethane under acidic conditions.
  • Step 2 : Formation of the oxalamide core by reacting oxalyl chloride with the benzo[d][1,3]dioxol-5-yl amine intermediate.
  • Step 3 : Coupling the oxalamide intermediate with 3-cyclopropyl-3-hydroxypropylamine using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF).
    Critical parameters include temperature control (reflux at 80–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. What analytical techniques are recommended for characterizing the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding via hydroxypropyl and cyclopropyl protons .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS for molecular weight validation (expected ~380–400 g/mol).
  • X-ray Crystallography : To resolve ambiguities in stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) using SHELX software .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity in vitro, and what contradictions exist in existing data?

  • Methodological Answer :
  • Assays :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to structurally similar oxalamides .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, noting that benzo[d][1,3]dioxole derivatives may exhibit non-specific binding, requiring counter-screens .
  • Contradictions : Variability in anti-inflammatory activity across analogs (e.g., chloro vs. methoxy substituents) suggests bioactivity is highly structure-dependent. Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) .

Q. What experimental strategies can resolve conflicting data on the compound’s mechanism of action?

  • Methodological Answer :
  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Molecular Dynamics Simulations : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., π-π stacking with benzo[d][1,3]dioxole) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis vs. autophagy markers) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance therapeutic potential?

  • Methodological Answer :
  • Systematic Substitution : Synthesize derivatives with modifications to:
  • Benzo[d][1,3]dioxole : Replace with indole or benzofuran to test aromatic stacking effects.
  • Cyclopropyl : Substitute with cyclobutyl or tert-butyl to assess steric impact.
  • Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) and permeability (Caco-2 monolayer) to prioritize analogs .

Q. What methodologies detect and quantify degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • Analytical Tools :
  • HPLC-MS : Monitor hydrolysis of the oxalamide bond (expected fragments: m/z 163 [benzo[d][1,3]dioxole-amine], m/z 217 [cyclopropyl-hydroxypropyl acid]).
  • NMR Stability Tracking : Detect pH-dependent cyclopropane ring-opening .

Data-Driven Research Challenges

Q. How can computational modeling predict interactions between the compound and biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR homology models, prioritizing targets with hydrophobic pockets (e.g., EGFR, COX-2) .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to identify key descriptors (e.g., logP, polar surface area) .

Q. What strategies validate the compound’s role in modulating signaling pathways (e.g., apoptosis)?

  • Methodological Answer :
  • Western Blotting : Measure cleavage of PARP and caspase-3 in treated vs. untreated cells.
  • Fluorescent Probes : Use Annexin V-FITC/PI staining for apoptosis quantification via flow cytometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.